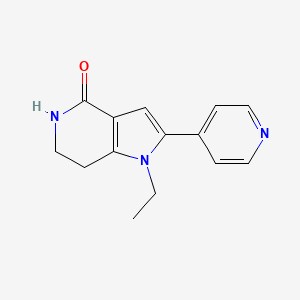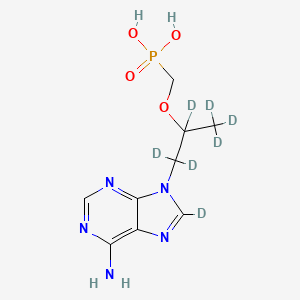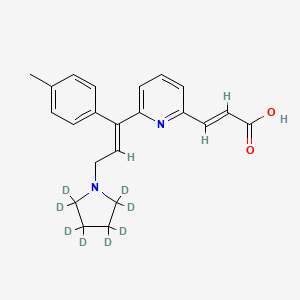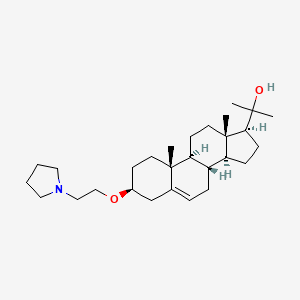
20-HC-Me-Pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-HC-Me-Pyrrolidine: is a potent inhibitor of Aster proteins, specifically targeting Aster-A, Aster-B, and Aster-C. It effectively blocks the ability of these proteins to bind and transfer cholesterol, thereby inhibiting the movement of low-density lipoprotein (LDL) cholesterol to the endoplasmic reticulum (ER) .
Preparation Methods
The synthetic routes and reaction conditions for 20-HC-Me-Pyrrolidine involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the 20-HC-Me group. Industrial production methods often involve optimizing these reactions for higher yield and purity .
Chemical Reactions Analysis
20-HC-Me-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
20-HC-Me-Pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aster proteins and their role in cholesterol metabolism.
Biology: Researchers use it to investigate the biological pathways involving cholesterol transport and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol-related pathways
Mechanism of Action
The mechanism of action of 20-HC-Me-Pyrrolidine involves its potent inhibition of Aster proteins. By binding to these proteins, it prevents them from interacting with cholesterol, thereby blocking the transfer of cholesterol to the endoplasmic reticulum. This inhibition disrupts the normal cholesterol transport pathways, leading to reduced cholesterol levels in cells .
Comparison with Similar Compounds
20-HC-Me-Pyrrolidine is unique in its high specificity and potency towards Aster proteins. Similar compounds include:
Traxivitug: Another Aster protein inhibitor with different binding affinities.
BDC2.5 mimotope: A compound with similar inhibitory effects but different molecular targets.
Antitumor agent-67: A compound with broader biological activities, including Aster protein inhibition.
These compounds highlight the uniqueness of this compound in its specific targeting and inhibition of Aster proteins, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H47NO2 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
InChI Key |
DKATTWHEAIAIAT-XMLICAENSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


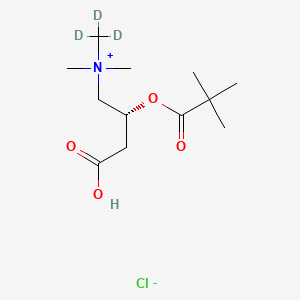
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

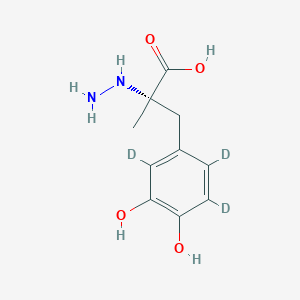
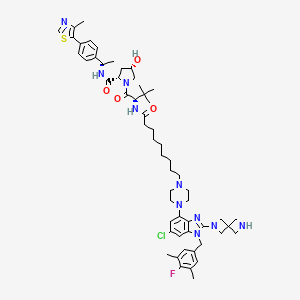
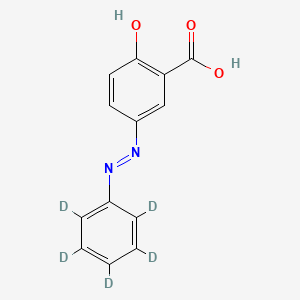
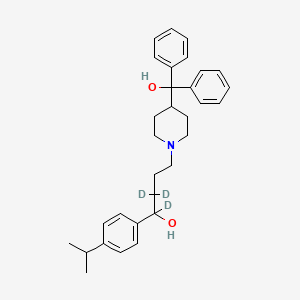
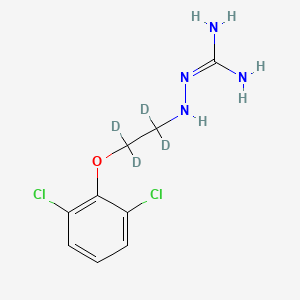

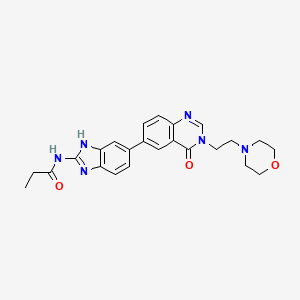
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
